molecular formula C11H22O6 B085530 (2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal CAS No. 14168-89-9

(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal

Cat. No. B085530
CAS RN: 14168-89-9
M. Wt: 250.29 g/mol
InChI Key: LNECIKHIUGKOEZ-LNFKQOIKSA-N
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Description

(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound is a member of the class of aldehydes and is commonly referred to as PMH.

Mechanism Of Action

The exact mechanism of action of PMH is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. For example, PMH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PMH has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.

Biochemical And Physiological Effects

PMH has been shown to exhibit various biochemical and physiological effects. For example, PMH has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). PMH has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.

Advantages And Limitations For Lab Experiments

PMH has several advantages for lab experiments, including its ease of synthesis and its potential use in the development of new drugs. However, there are also limitations to using PMH in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on PMH. One area of interest is the potential use of PMH in the treatment of neurodegenerative diseases. Another area of interest is the development of new drugs based on the structure of PMH. Additionally, further research is needed to fully understand the mechanism of action of PMH and its potential toxicity.

Synthesis Methods

PMH can be synthesized using various methods, including the reaction of hexanal with methanol in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of PMH, which can be purified using techniques such as column chromatography.

Scientific Research Applications

PMH has been extensively studied for its potential biological and medicinal properties. It has been found to exhibit various activities, including anti-inflammatory, antioxidant, and anticancer properties. PMH has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

14168-89-9

Product Name

(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentamethoxyhexanal

InChI

InChI=1S/C11H22O6/c1-13-7-9(15-3)11(17-5)10(16-4)8(6-12)14-2/h6,8-11H,7H2,1-5H3/t8-,9+,10+,11+/m0/s1

InChI Key

LNECIKHIUGKOEZ-LNFKQOIKSA-N

Isomeric SMILES

COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)OC)OC

SMILES

COCC(C(C(C(C=O)OC)OC)OC)OC

Canonical SMILES

COCC(C(C(C(C=O)OC)OC)OC)OC

Origin of Product

United States

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